molecular formula C13H18N2O3 B2901713 N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-19-7

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2901713
CAS No.: 2034237-19-7
M. Wt: 250.298
InChI Key: ZLVFTWJDDCHRJT-UHFFFAOYSA-N
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Description

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a chemical compound with a complex structure that includes a nicotinamide core substituted with a tetrahydrofuran-2-yl methoxy group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps. One common approach is to start with the nicotinamide core and introduce the tetrahydrofuran-2-yl methoxy group through a series of reactions. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) are often utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving nicotinamide derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The tetrahydrofuran-2-yl methoxy group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to the presence of both the tetrahydrofuran-2-yl methoxy group and the dimethylated nitrogen atom. This combination of features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

N,N-dimethyl-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-15(2)13(16)10-5-6-12(14-8-10)18-9-11-4-3-7-17-11/h5-6,8,11H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVFTWJDDCHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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